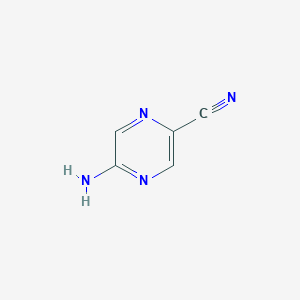

5-Aminopyrazine-2-carbonitrile

描述

Overview of Pyrazine (B50134) Derivatives in Scientific Research

Pyrazine and its derivatives are a prominent class of N-heterocyclic compounds that are subjects of extensive scientific investigation. researchgate.netnih.gov These compounds are found in nature and can also be synthesized chemically. researchgate.net The pyrazine ring is a fundamental scaffold in many clinically used drugs, highlighting its importance in medicinal chemistry and drug design. researchgate.netimist.ma

The scientific interest in pyrazine derivatives stems from their wide array of biological and pharmacological activities. nih.govnih.gov Research has demonstrated that these compounds exhibit properties including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral activities. nih.govnih.gov The electron-deficient nature of the pyrazine ring, caused by the two nitrogen atoms, influences its chemical reactivity and its ability to interact with biological targets. mdpi.com This characteristic makes pyrazine derivatives valuable frameworks in the development of new therapeutic agents. researchgate.netwisdomlib.org

Significance of Carbonitrile Functionality in Pyrazine Scaffolds

The carbonitrile (nitrile) group is a crucial functional group in organic chemistry, and its incorporation into a pyrazine scaffold significantly influences the molecule's properties and reactivity. The nitrile group is electron-withdrawing, which further deactivates the pyrazine ring towards electrophilic attack. researchgate.net

The carbonitrile group can participate in a variety of chemical transformations, serving as a versatile precursor for the synthesis of other functional groups. For instance, it can be hydrolyzed to form amides or carboxylic acids, or reduced to amines. ontosight.ai In the context of medicinal chemistry, the nitrile group can act as a key binding element, often forming hydrogen bonds or other interactions with biological targets like enzymes. ontosight.ai Furthermore, the inclusion of a carbonitrile moiety on a pyrazine ring has been shown to influence the biological activity of the resulting compound. For example, some studies have compared the activity of pyrazine derivatives containing a carbonitrile group with those containing a carboxamide group, noting differences in their biological profiles and cytotoxicity. researchgate.net

Position of 5-Aminopyrazine-2-carbonitrile in the Aminopyrazine Family

This compound belongs to the broader family of aminopyrazines, which are pyrazine derivatives bearing at least one amino group. The specific arrangement of the amino and nitrile groups on the pyrazine ring in this compound distinguishes it from its structural analogues and dictates its unique chemical behavior and potential applications. A comparative analysis with other 5-aminopyrazine-2-substituted derivatives illustrates the impact of the functional group at the 2-position.

5-Aminopyrazine-2-carboxamide (B1280228) features a carboxamide group (-CONH₂) at the 2-position instead of a nitrile group. ontosight.ai While both the nitrile and carboxamide groups can act as hydrogen bond acceptors, the carboxamide group also has hydrogen bond donating capabilities through its N-H bonds. This difference in functionality can lead to distinct biological activities. Research comparing pyrazine derivatives with carbonitrile versus carboxamide moieties has indicated that the carboxamide-containing compounds may exhibit lower cytotoxicity while retaining comparable biological activity in certain contexts. researchgate.net

Replacing the nitrile group with a carboxylic acid group (-COOH) yields 5-aminopyrazine-2-carboxylic acid. nih.gov The carboxylic acid is a strong hydrogen bond donor and acceptor and is typically ionized at physiological pH, which significantly alters the compound's polarity and solubility compared to the nitrile. This structural change is substantial and often leads to different applications, with carboxylic acid derivatives frequently used as intermediates in pharmaceutical synthesis. imist.machemicalbook.com

5-Aminopyrazine-2-carbothioamide is the thio-analogue, where the oxygen of the carboxamide is replaced by a sulfur atom, forming a thiocarboxamide group (-CSNH₂). This substitution significantly alters the electronic properties and reactivity of the functional group. The thiocarboxamide moiety is known to be a good chelating agent for metal ions and can participate in different types of interactions with biological targets compared to the carboxamide or nitrile.

| Compound | Formula | Molecular Weight ( g/mol ) | Key Functional Group at Position 2 |

| This compound | C₅H₄N₄ | 120.115 | -C≡N (Nitrile) |

| 5-Aminopyrazine-2-carboxamide | C₅H₆N₄O | 138.13 | -CONH₂ (Carboxamide) |

| 5-Aminopyrazine-2-carboxylic acid | C₅H₅N₃O₂ | 139.11 | -COOH (Carboxylic Acid) |

| 5-Aminopyrazine-2-carbothioamide | C₅H₆N₄S | 154.19 | -CSNH₂ (Thiocarboxamide) |

Table 2: Comparison of this compound with Related Aminopyrazine Derivatives. Data sourced from matrix-fine-chemicals.comontosight.ainih.gov.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-aminopyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c6-1-4-2-9-5(7)3-8-4/h2-3H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYANAPRTDDQFJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30552582 | |

| Record name | 5-Aminopyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113305-94-5 | |

| Record name | 5-Aminopyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminopyrazine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Overview of Established Synthetic Routes to 5-Aminopyrazine-2-carbonitrile

The construction of the this compound scaffold generally involves the introduction of either the amino or the cyano group onto a pre-existing pyrazine (B50134) ring. The primary approaches utilize starting materials such as pyrazine-2-carbonitrile, 5-chloropyrazine precursors, or 2-amino-5-bromopyrazine, each requiring distinct chemical strategies to achieve the target molecule.

Starting Material Considerations

Synthesizing this compound from pyrazine-2-carbonitrile necessitates the direct introduction of an amino group onto the pyrazine ring at the C-5 position. This transformation is an example of nucleophilic substitution of hydrogen. One of the classic methods for such amination of nitrogen-containing heterocycles is the Chichibabin reaction. mdpi.comepa.gov This reaction typically employs sodium amide (NaNH2) in an inert solvent and proceeds via an addition-elimination mechanism through a Meisenheimer-type adduct. mdpi.comlibretexts.org The pyrazine ring, being electron-deficient, is activated towards nucleophilic attack. The electron-withdrawing nitrile group further influences the regioselectivity of the amination. While the Chichibabin reaction is a well-established method for pyridines, its application to pyrazine-2-carbonitrile to specifically yield the 5-amino isomer requires careful control of reaction conditions to manage regioselectivity and potential side reactions. epa.govlibretexts.org

Another potential method for the direct amination of pyrazine-2-carbonitrile is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This method utilizes a nucleophile containing a leaving group, allowing for the substitution of a hydrogen atom on an electron-deficient aromatic ring. organic-chemistry.orgacsgcipr.org

A common and effective strategy involves the use of 5-chloropyrazine precursors, where the chlorine atom serves as a good leaving group for nucleophilic aromatic substitution (SNAr). A plausible two-step route begins with a precursor such as 5-chloropyrazine-2-carboxamide. The first step is an amination reaction where the chloro group is displaced by an amino group to form 5-aminopyrazine-2-carboxamide (B1280228). This type of aminodehalogenation on a related compound, 3-chloropyrazine-2-carboxamide (B1267238), has been reported, proceeding via nucleophilic substitution. mdpi.com

The resulting 5-aminopyrazine-2-carboxamide intermediate is then subjected to a dehydration reaction to convert the primary amide into the target nitrile. This transformation is a standard procedure in organic synthesis and can be accomplished using various dehydrating agents. For heterocyclic carboxamides, reagents like phosphorus pentoxide or cyanuric chloride in combination with N,N-disubstituted formamides have been used effectively under mild conditions to afford the corresponding carbonitriles in good yields.

| Step | Reaction Type | Intermediate/Product |

| 1 | Nucleophilic Aromatic Substitution (Amination) | 5-Aminopyrazine-2-carboxamide |

| 2 | Dehydration | This compound |

Perhaps the most direct and well-documented route starts with 2-amino-5-bromopyrazine. This approach involves the conversion of the bromo substituent into a cyano group. This is typically achieved through a palladium-catalyzed cyanation reaction.

A specific procedure involves reacting 5-bromopyrazin-2-amine with potassium cyanide in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a copper(I) iodide co-catalyst. The reaction is generally carried out in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures. The use of a crown ether, such as 18-crown-6, can facilitate the reaction. This method provides a direct conversion to this compound, with reported yields around 36% after purification.

Table of Reaction Components for Cyanation of 2-Amino-5-bromopyrazine

| Component | Role |

|---|---|

| 2-Amino-5-bromopyrazine | Starting Material |

| Potassium Cyanide | Cyanide Source |

| Tetrakis(triphenylphosphine)palladium(0) | Catalyst |

| Copper(I) Iodide | Co-catalyst |

| 18-Crown-6 | Phase Transfer Catalyst |

| N,N-Dimethylformamide (DMF) | Solvent |

Key Reaction Conditions and Catalysis

The success of the synthetic routes to this compound is highly dependent on the specific reaction conditions, including the choice of base and catalyst.

Bases play a crucial role in many of the synthetic steps leading to this compound, particularly in amination and nucleophilic substitution reactions.

Sodium Hydride (NaH) is a strong, non-nucleophilic base commonly used to deprotonate a wide range of acidic protons, including those of alcohols, amides, and amines. beilstein-journals.orgresearchgate.net In the context of nucleophilic aromatic substitution, NaH can be used to deprotonate the amine nucleophile, thereby increasing its nucleophilicity and facilitating its attack on the electron-deficient pyrazine ring. researchgate.net For instance, in a potential amination of a 5-halopyrazine precursor, sodium hydride would be used under anhydrous conditions to generate the amide anion in situ prior to its reaction with the substrate. researchgate.net

Potassium Carbonate (K₂CO₃) is a milder inorganic base that is often employed in nucleophilic aromatic substitution reactions. wikipedia.org It can function as an acid scavenger, neutralizing the hydrogen halide formed during the substitution of a halogen by an amine. In some cases, particularly in palladium-catalyzed amination reactions like the Buchwald-Hartwig amination, a strong base is required for the catalytic cycle, and while alkoxides are common, carbonate bases can sometimes be used under specific conditions. wikipedia.org For the amination of a 5-chloropyrazine precursor, potassium carbonate could be used as the base in a suitable polar solvent to facilitate the displacement of the chloride by the amine.

Solvent Systems

The choice of solvent is critical for reaction success, influencing reactant solubility, reaction rate, and temperature control. In the palladium-catalyzed cyanation of 5-bromopyrazin-2-amine to yield this compound, anhydrous dimethylformamide (DMF) is employed as the solvent. patsnap.com DMF is a polar aprotic solvent well-suited for this transformation due to its high boiling point and its ability to dissolve the various organic and inorganic components of the reaction mixture, including the polar potassium cyanide salt and the organometallic catalyst complex.

Temperature Control

Precise temperature control is essential for driving the reaction to completion while minimizing side product formation. The cyanation reaction to form this compound requires significant thermal energy to overcome the activation barrier for the carbon-carbon bond formation. The reaction mixture is heated to 200 °C and stirred for one hour to ensure the transformation proceeds efficiently. patsnap.com Such high temperatures, often achieved through controlled heating mantles or oil baths, are characteristic of many cross-coupling reactions on electron-deficient heterocyclic systems.

Palladium-based Catalysts in Cross-coupling Reactions

Transition metal catalysis is fundamental to modern organic synthesis, and palladium-based catalysts are particularly effective for forming carbon-carbon and carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org In the synthesis of this compound from 5-bromopyrazin-2-amine, a palladium(0) complex, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], serves as the catalyst. patsnap.com This catalyst facilitates the key steps of the catalytic cycle, which include oxidative addition of the palladium complex to the aryl bromide, transmetalation with the cyanide source, and reductive elimination to form the final product and regenerate the active catalyst. wikipedia.org The reaction also utilizes copper(I) iodide as a co-catalyst, which is common in cyanide displacement reactions on aryl halides.

| Catalyst Component | Function | Reference |

| Tetrakis(triphenylphosphine)palladium(0) | Primary Catalyst | patsnap.com |

| Copper(I) Iodide | Co-catalyst | patsnap.com |

Specific Synthetic Transformations

Nucleophilic Substitution Reactions on the Pyrazine Ring

The synthesis of this compound from 5-bromopyrazin-2-amine is a prime example of a nucleophilic substitution reaction on the pyrazine ring. In this palladium-catalyzed process, the bromide atom at the C-5 position acts as a leaving group and is replaced by a cyanide nucleophile. The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack, a characteristic that is harnessed in various synthetic strategies. masterorganicchemistry.com While direct, uncatalyzed nucleophilic aromatic substitution (SNAr) can occur on highly activated pyrazine systems, the use of a palladium catalyst greatly expands the scope and efficiency of these transformations, allowing for the substitution of less reactive halides like bromides under achievable conditions. wikipedia.org

Cyanation Reactions

Cyanation is the process of introducing a nitrile (-CN) group into a molecule. In the described synthesis, this is achieved by reacting 5-bromopyrazin-2-amine with potassium cyanide (KCN). patsnap.com This transformation is a type of cross-coupling reaction where a carbon-carbon bond is formed between the pyrazine ring and the cyanide carbon. The use of metal cyanides like potassium cyanide or copper cyanide is a standard method for introducing the nitrile functionality onto aromatic and heteroaromatic rings.

| Reactant | Reagent | Solvent | Temperature | Product | Yield |

| 5-Bromopyrazin-2-amine | Potassium Cyanide | Anhydrous DMF | 200 °C | This compound | 36% patsnap.com |

Amination Reactions to Introduce the Amino Group

While the specific synthesis detailed above begins with an aminated precursor (5-bromopyrazin-2-amine), the introduction of the amino group onto the pyrazine ring is a crucial transformation in its own right. This is typically accomplished by the amination of a halogenated pyrazine. Two primary methods for this are direct nucleophilic aromatic substitution and palladium-catalyzed amination.

Nucleophilic Aromatic Substitution (SNAr): Due to the electron-withdrawing nature of the pyrazine ring nitrogens and the cyano group, a precursor such as 5-chloropyrazine-2-carbonitrile (B1357153) is highly activated towards nucleophilic attack. Reaction with ammonia (B1221849) or an ammonia equivalent can directly displace the chloride to install the amino group at the C-5 position. masterorganicchemistry.comlibretexts.org

Buchwald-Hartwig Amination: For less reactive halo-pyrazines or when milder conditions are required, the Buchwald-Hartwig amination is a powerful and versatile method. wikipedia.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between a halo-pyrazine and an amine source. organic-chemistry.orgmatthey.com Using ammonia or an ammonia surrogate, this reaction can be effectively used to synthesize aminopyrazines. The choice of palladium precatalyst, phosphine (B1218219) ligand, and base is critical for achieving high yields. wikipedia.orgacsgcipr.org

Exploration of Novel and Optimized Synthetic Strategies for this compound

The synthesis of this compound, a key heterocyclic building block, is an area of active research. Scientists are continually exploring novel and optimized strategies to improve efficiency, yield, and regiochemical control. These efforts encompass multi-step routes utilizing protective groups, regioselective approaches, the application of modern energy sources like microwaves, and the development of elegant one-pot reaction schemes.

Multi-step Routes involving Protective Group Strategies

In the multi-step synthesis of complex molecules containing the pyrazine core, protecting groups are instrumental in masking reactive functional groups to prevent unwanted side reactions. The temporary installation of a protecting group on a reactive site, such as an amino group, allows for chemical modifications to be performed on other parts of the molecule.

A relevant example of this strategy is seen in the synthesis of pyrazine-based small molecules targeting the SHP2 protein. In one route, the amino group of 3-bromo-6-chloropyrazin-2-amine was protected using di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield a di-protected intermediate. nih.gov This protection was crucial for the subsequent Suzuki–Miyaura coupling reaction at the bromine position. nih.gov The Boc group stabilizes the amino functionality and prevents it from interfering with the palladium catalyst or reacting with other reagents. After the desired coupling and further modifications, the protecting group can be removed under acidic conditions to regenerate the free amine.

This protective group strategy is highly applicable to the synthesis of derivatives of this compound. For instance, if modifications were required at other positions of the pyrazine ring, the 5-amino group could first be protected with a Boc or a similar group. This would allow for selective reactions, such as metalation or cross-coupling, at other carbon centers without affecting the amino group's integrity. The choice of the protecting group is critical and depends on its stability to the subsequent reaction conditions and the ease of its removal.

Table 1: Common Protecting Groups for Amino Functionality in Heterocyclic Synthesis

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) |

| Carboxybenzyl | Cbz | Benzyl (B1604629) chloroformate | Catalytic hydrogenation |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) |

| Benzyl | Bn | Benzyl bromide, Benzyl chloride | Catalytic hydrogenation |

Regioselective Synthesis Approaches

Achieving the correct arrangement of substituents on the pyrazine ring is a significant challenge in synthetic chemistry. Regioselective strategies are therefore paramount to ensure that functional groups are introduced at the desired positions, avoiding the formation of isomeric impurities.

A key regioselective route to this compound proceeds via the precursor, 5-chloropyrazine-2-carbonitrile. A novel and efficient method for the preparation of this intermediate has been developed, starting from pyrazine-2-carboxamide. researchgate.net This multi-step process involves controlled chlorination, which selectively introduces a chlorine atom at the C5 position of the pyrazine ring. The electronic properties of the pyrazine ring, influenced by the existing carboxamide (or a derivative), direct the incoming chlorine atom preferentially to the C5 position.

The synthesis pathway can be summarized as follows:

Starting Material: Pyrazine-2-carboxamide

Intermediate Step: Conversion to a derivative suitable for regioselective chlorination.

Chlorination: Introduction of a chlorine atom at the C5 position to yield 5-chloropyrazine-2-carboxamide.

Dehydration: Conversion of the carboxamide group to a carbonitrile group, yielding 5-chloropyrazine-2-carbonitrile.

Once the regiochemically pure 5-chloropyrazine-2-carbonitrile is obtained, the final step is the introduction of the amino group. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. researchgate.net The electron-deficient nature of the pyrazine ring, further activated by the electron-withdrawing nitrile group, facilitates the displacement of the chloride by an amine source, such as ammonia or an ammonia equivalent. This reaction proceeds with high regioselectivity, as the chlorine at the C5 position is readily substituted to furnish the desired this compound. The use of palladium catalysis can also be employed to facilitate the amination of chloro-heterocycles, offering an alternative to traditional SNAr conditions. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving product purity. This technology utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction times compared to conventional heating methods.

The synthesis of aminopyrazines from their corresponding chloro-precursors is particularly well-suited for microwave assistance. For example, the aminodehalogenation reaction between 3-chloropyrazine-2-carboxamide and various anilines has been optimized using microwave irradiation. researchgate.net This methodology reduced the required reaction time from 24 hours with conventional heating to just 30 minutes, while also increasing the yield. researchgate.net

Similarly, an efficient protocol for the amination of 6-chloropurine (B14466) derivatives, which share structural similarities with chloropyrazines, was developed using microwave irradiation. nih.govnih.gov The reaction of the chloro-heterocycle with various amines in a sealed vessel under microwave heating at 120 °C was completed in just 10 minutes. nih.gov This demonstrates the broad applicability of microwave technology for accelerating nucleophilic aromatic substitution on electron-deficient heterocyclic systems.

This optimized strategy can be directly applied to the synthesis of this compound from 5-chloropyrazine-2-carbonitrile. By heating the reaction mixture of the chloro-precursor and an amine source with microwaves, the synthesis can be accomplished in minutes rather than hours, making the process more efficient and environmentally friendly.

Table 2: Comparison of Conventional vs. Microwave-Assisted Amination

| Parameter | Conventional Heating | Microwave Irradiation | Advantage of Microwave |

| Reaction Time | Hours to Days | Minutes | Drastic time reduction |

| Reaction Temperature | Often requires high boiling point solvents | Can reach high temperatures quickly in sealed vessels | Better process control |

| Yields | Variable | Often higher | Improved efficiency |

| Side Reactions | More prevalent due to long reaction times | Minimized | Higher product purity |

One-Pot Reaction Schemes

A notable one-pot strategy has been developed for the synthesis of substituted aminopyrazine dicarbonitriles, which are structurally related to this compound. This method involves a three-component reaction between alkyl isocyanides, aryl/alkyl carbonyl chlorides, and diaminomaleonitrile (B72808) (DAMN). nih.gov This reaction successfully constructs 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles in moderate to good yields. nih.gov

The proposed mechanism for this one-pot synthesis is as follows:

The alkyl isocyanide attacks the electrophilic carbonyl group of the carbonyl chloride, forming a highly reactive imidoyl chloride intermediate.

This intermediate is then attacked by one of the amino groups of diaminomaleonitrile.

An intramolecular cyclization occurs, followed by the elimination of a water molecule, leading to the formation of the aromatic pyrazine ring. nih.gov

This approach highlights the power of multicomponent reactions to rapidly build complex heterocyclic scaffolds from simple starting materials. While this specific example yields a dicarbonitrile derivative, the underlying principle of using diaminomaleonitrile as a key building block in a one-pot cyclization is a promising strategy for the synthesis of this compound and its analogues. Further research could adapt this methodology, perhaps by using a different set of starting materials, to directly target the desired compound in a single, efficient step.

Chemical Reactivity and Derivatization

Characteristic Reactions of the Pyrazine (B50134) Core

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic significantly influences its susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) on pyrazine rings is generally difficult to achieve. The two nitrogen atoms strongly deactivate the ring towards attack by electrophiles, making reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation challenging. wikipedia.orgijrar.org The amino group at the 5-position is an activating, ortho-, para-director; however, the strong deactivating effect of the pyrazine nitrogens and the meta-directing nitrile group often overrides this activation.

Under forcing conditions, electrophilic substitution might be possible, but such reactions are often low-yielding and may lead to a mixture of products or decomposition. The high reactivity of the amino group itself can also lead to side reactions with electrophiles. ijrar.org

Nucleophilic Aromatic Substitution Reactions

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAг), particularly when a good leaving group is present. masterorganicchemistry.comnih.gov The presence of the electron-withdrawing nitrile group further enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack.

While there are no direct reports on the nucleophilic aromatic substitution of 5-aminopyrazine-2-carbonitrile where the amino or cyano group acts as a leaving group, analogous reactions on substituted pyrazines and other nitrogen-containing heterocycles are well-documented. For instance, a chloro substituent on a pyrazine ring can be readily displaced by various nucleophiles. researchgate.net In the case of this compound, if a suitable leaving group were present at another position on the ring, it would likely be the site of nucleophilic attack.

The general mechanism for SNAr involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized Meisenheimer intermediate, followed by the departure of the leaving group to restore aromaticity. masterorganicchemistry.com

| Reactant | Nucleophile | Conditions | Product | Reference |

| 4-chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | di-n-butylamine | PEG 400, 120 °C, 5 min | 4-(di-n-butylamino)-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | nih.gov |

| 3-chloropyrazine-2-carboxamide (B1267238) | Substituted anilines | Microwave irradiation | N-aryl-3-aminopyrazine-2-carboxamides | researchgate.net |

Reactions Involving the Amino Group

The amino group in this compound is a key site for derivatization, allowing for the introduction of a wide range of functional groups through various reactions.

Acylation and Amidation Reactions

The amino group of this compound can be readily acylated with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is a common method for introducing acyl groups onto an amino-substituted heterocyclic core. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

For example, the acylation of amino groups on similar heterocyclic compounds is a well-established synthetic transformation. While specific studies on this compound are not prevalent, the general reactivity of aromatic amines suggests that it would readily undergo acylation.

| Acylating Agent | Base | Expected Product |

| Acetyl chloride | Pyridine (B92270) or Triethylamine | N-(5-cyanopyrazin-2-yl)acetamide |

| Benzoyl chloride | Pyridine or Triethylamine | N-(5-cyanopyrazin-2-yl)benzamide |

| Acetic anhydride | Pyridine or Sodium acetate | N-(5-cyanopyrazin-2-yl)acetamide |

Alkylation Reactions

Alkylation of the amino group in this compound can be achieved using alkyl halides. The reaction can lead to the formation of secondary and tertiary amines. Controlling the degree of alkylation can sometimes be challenging, and a mixture of products may be obtained. The use of a base is typically required to scavenge the hydrogen halide formed during the reaction.

Recent methodologies have focused on milder conditions for amide alkylation, which could potentially be adapted for the alkylation of the amino group on the pyrazine ring. escholarship.org

| Alkylating Agent | Base | Expected Product (Mono-alkylation) |

| Methyl iodide | Potassium carbonate | 5-(methylamino)pyrazine-2-carbonitrile |

| Benzyl (B1604629) bromide | Sodium hydride | 5-(benzylamino)pyrazine-2-carbonitrile |

Diazotization and Coupling Reactions

The primary aromatic amino group of this compound can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. organic-chemistry.org This reaction forms a transient diazonium salt.

These pyrazine-based diazonium salts are expected to be reactive intermediates. They can undergo a variety of subsequent reactions, most notably azo coupling with electron-rich aromatic compounds such as phenols and anilines to form highly colored azo dyes. The general scheme for such a reaction would involve the electrophilic attack of the diazonium ion on the activated aromatic ring of the coupling partner. uobaghdad.edu.iqresearchgate.net

| Coupling Partner | Expected Azo Dye Product |

| Phenol | 5-((4-hydroxyphenyl)diazenyl)pyrazine-2-carbonitrile |

| Aniline | 5-((4-aminophenyl)diazenyl)pyrazine-2-carbonitrile |

| N,N-Dimethylaniline | 5-((4-(dimethylamino)phenyl)diazenyl)pyrazine-2-carbonitrile |

Reactions Involving the Nitrile Group

The nitrile group of this compound is a key site for chemical transformations, allowing for its conversion into several other important functional groups.

Hydrolysis to Carboxylic Acids or Amides

The hydrolysis of the nitrile group can yield either an amide or a carboxylic acid, depending on the reaction conditions. The conversion proceeds in two stages, with the amide being an intermediate in the formation of the carboxylic acid. beilstein-journals.org

Under harsh conditions, such as heating with a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide), the nitrile is fully hydrolyzed to the corresponding carboxylic acid, 5-aminopyrazine-2-carboxylic acid. beilstein-journals.org In acidic hydrolysis, the ammonium (B1175870) salt is also formed, while basic hydrolysis liberates ammonia (B1221849) gas and produces the carboxylate salt, which requires a subsequent acidification step to yield the free carboxylic acid. beilstein-journals.org

Stopping the reaction at the amide stage (to form 5-aminopyrazine-2-carboxamide) can be challenging as amides also hydrolyze under these conditions. However, partial hydrolysis to the amide is achievable under milder or more controlled conditions. For instance, using hydrogen peroxide in an alkaline solution is a method known to convert nitriles to amides with greater selectivity.

| Product | Reagents and Conditions | Reaction Type |

| 5-Aminopyrazine-2-carboxylic acid | Dilute HCl or H2SO4, heat (reflux) | Acidic Hydrolysis |

| Sodium 5-aminopyrazine-2-carboxylate | NaOH or KOH solution, heat (reflux) | Basic Hydrolysis |

| 5-Aminopyrazine-2-carboxamide (B1280228) | H2O2, alkaline solution (e.g., NaOH in aq. EtOH) | Mild Hydrolysis |

Reduction to Amines

The nitrile group can be readily reduced to a primary amine, yielding (5-aminopyrazin-2-yl)methanamine. This transformation adds a methylene (B1212753) spacer between the pyrazine ring and the amino group. The most common and effective reagent for this reduction is lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting amine.

Alternatively, catalytic hydrogenation can be employed. This method involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts for this transformation include palladium (Pd), platinum (Pt), or Raney Nickel. This method is often considered "greener" but may require elevated temperatures and pressures.

| Product | Reagents and Conditions |

| (5-Aminopyrazin-2-yl)methanamine | 1. LiAlH₄ in dry ether/THF2. H₂O or dilute acid workup |

| (5-Aminopyrazin-2-yl)methanamine | H₂, Raney Nickel, elevated T/P |

| (5-Aminopyrazin-2-yl)methanamine | H₂, Pd/C, elevated T/P |

Cycloaddition Reactions

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, serving as a 2π component for the construction of new heterocyclic rings. While specific studies on this compound are not prevalent, the reactivity can be inferred from analogous structures.

One of the most common cycloaddition reactions for nitriles is the [3+2] cycloaddition with azides to form tetrazoles. This reaction, often catalyzed by Lewis acids or metals, would convert the nitrile group into a tetrazolyl moiety attached to the pyrazine ring.

Furthermore, nitriles can participate as dienophiles in inverse-electron-demand Diels-Alder [4+2] cycloaddition reactions. Electron-deficient dienes, such as 1,2,4,5-tetrazines, react with nitriles, although this is less common than their reaction with alkenes or alkynes. Structurally similar pyridazinecarbonitriles have been shown to undergo intramolecular [4+2] cycloadditions, suggesting that the pyrazinecarbonitrile (B1219330) scaffold is electronically suitable for such transformations. mdpi.comresearchgate.net

Oxidation and Reduction Reactions

This section considers the oxidation and reduction of the molecule as a whole, including the pyrazine ring and the amino group, in addition to the nitrile functionality discussed previously.

Oxidation using Oxidizing Agents (e.g., potassium permanganate (B83412), hydrogen peroxide)

The oxidation of this compound is complex due to the presence of multiple oxidizable sites: the amino group and the pyrazine ring. The pyrazine ring is an electron-deficient aromatic system, which generally makes it resistant to oxidative degradation compared to electron-rich rings. However, strong oxidizing agents can still lead to ring cleavage.

The primary amino group is more susceptible to oxidation.

Potassium permanganate (KMnO₄) is a powerful oxidizing agent. Its reaction with primary amines can be complex, potentially leading to a variety of products including imines, aldehydes (from cleavage), or nitro compounds, depending on the reaction conditions and the structure of the amine. quora.comyoutube.com The reaction of KMnO₄ with α-amino acids has been shown to be autocatalyzed by the manganese dioxide (MnO₂) product. nih.gov Given the reactivity of the amino group, treatment of this compound with KMnO₄ would likely first target this functionality.

Hydrogen peroxide (H₂O₂) is another common oxidizing agent. The oxidation of primary aromatic amines with H₂O₂ can yield products like hydroxylamines, nitroso compounds, and eventually nitro compounds. libretexts.org The reaction often requires catalysts or activation, for instance, by forming more reactive peroxy acids (e.g., performic acid from H₂O₂ and formic acid). acs.org In the context of aminopyridines, Fenton oxidation (H₂O₂ + Fe²⁺) has been used to achieve degradation, indicating the susceptibility of the amino-heterocycle system to oxidative cleavage by hydroxyl radicals. enggnagar.com It is also possible for oxidation to occur on a ring nitrogen atom to form an N-oxide.

Reduction using Reducing Agents (e.g., lithium aluminum hydride)

The reduction of this compound can occur at two distinct sites: the nitrile group and the pyrazine ring. The choice of reducing agent determines the outcome.

Lithium aluminum hydride (LiAlH₄) is a powerful, nucleophilic reducing agent that selectively reduces polar multiple bonds. As detailed in section 3.3.2, LiAlH₄ will readily reduce the nitrile group to a primary amine. However, LiAlH₄ is generally incapable of reducing electron-deficient aromatic heterocyclic rings like pyrazine under standard conditions. youtube.comyoutube.com Therefore, the reaction of this compound with LiAlH₄ results specifically in the formation of (5-aminopyrazin-2-yl)methanamine, leaving the pyrazine ring intact.

Catalytic Hydrogenation (e.g., H₂/Pd, H₂/Pt, H₂/Rh) can reduce both the nitrile group (as described in 3.3.2) and the pyrazine ring. The reduction of the pyrazine ring typically occurs under more forcing conditions than nitrile reduction. Depending on the catalyst and conditions, the pyrazine ring can be partially reduced to a dihydropyrazine (B8608421) or fully reduced to a piperazine (B1678402) ring. cdnsciencepub.comnih.govacs.org Therefore, catalytic hydrogenation offers a pathway to either the aminomethyl pyrazine or, under more vigorous conditions, the corresponding aminomethyl piperazine derivative.

| Reagent | Site of Reduction | Typical Product |

| Lithium Aluminum Hydride (LiAlH₄) | Nitrile group | (5-Aminopyrazin-2-yl)methanamine |

| Catalytic Hydrogenation (H₂/Catalyst) | Nitrile group and Pyrazine ring | (5-Aminopyrazin-2-yl)methanamine and/or (5-Aminopiperidin-2-yl)methanamine |

Derivatization for Enhanced Biological Activity

Introduction of Heteroaromatic Substituents

The introduction of various heteroaromatic rings to the this compound scaffold is a key strategy for enhancing biological activity. These substituents can form additional interactions within the target protein's binding pocket, thereby increasing the compound's potency and selectivity.

One area of investigation has been in the development of inhibitors for the mitotic kinase Nek2. nih.gov In structure-activity relationship (SAR) studies, researchers replaced a trimethoxyphenyl group on an aminopyrazine core with thiophene (B33073) derivatives. This modification was pursued to improve the permeability of the resulting compounds, a critical factor for drug efficacy. nih.gov Another approach involves the fusion of the pyrazine ring with other heterocyclic systems. For instance, the 5H-pyrrolo[2,3-b]pyrazine scaffold has been identified as a promising core for developing potent Fibroblast Growth Factor Receptor (FGFR) kinase inhibitors. mdpi.com By starting with a related pyrazine structure and modifying it to create this fused heterocyclic system, scientists were able to develop compounds with high selectivity and favorable metabolic properties. mdpi.com

These examples underscore the value of incorporating heteroaromatic moieties to modulate the physicochemical and biological properties of this compound-based compounds.

Structural Modifications for Optimized Pharmacological Profiles

Beyond adding heteroaromatic groups, other structural modifications are employed to optimize the pharmacological profiles of this compound derivatives. These changes aim to enhance potency, selectivity, and drug-like properties such as oral bioavailability. A primary focus for derivatives of this compound has been the development of Checkpoint kinase 1 (CHK1) inhibitors, which are of interest as potential anticancer agents. pharmablock.comnih.gov

The this compound group itself has been shown to be a key feature for achieving high selectivity. Structural biology studies revealed that this moiety optimally interacts with a unique protein-bound water molecule in the CHK1 active site, conferring high selectivity over other kinases. pharmablock.com This insight guided the optimization of lead compounds.

Further examples of potent kinase inhibitors derived from a pyrazine-2-carbonitrile core include Prexasertib and SRA737, both of which are selective CHK1 inhibitors that have advanced to clinical trials. nih.gov Prexasertib is a potent inhibitor of CHK1 with an IC50 of 1 nM. nih.gov SRA737 is another orally bioavailable and highly potent second-generation CHK1 inhibitor, displaying an IC50 of 1.4 nM and over 1000-fold selectivity against related kinases like CHK2 and CDK1. nih.gov

The table below summarizes the biological activity of notable derivatives.

| Compound | Target Kinase | Biological Activity (IC₅₀) |

| Prexasertib | CHK1 | 1 nM |

| SRA737 | CHK1 | 1.4 nM |

| CCT245737 | CHK1 | Data not specified |

These extensive structure-activity relationship studies demonstrate that strategic modifications to the this compound scaffold can yield highly potent and selective kinase inhibitors with optimized pharmacological properties suitable for clinical development. pharmablock.comnih.gov

Applications in Medicinal Chemistry and Pharmacology

Role as a Key Intermediate in Drug Discovery and Development

5-Aminopyrazine-2-carbonitrile has solidified its position as a crucial intermediate in the synthesis of a diverse array of bioactive compounds. Its utility spans from the creation of libraries of molecules for high-throughput screening to the targeted synthesis of specific drug candidates.

The chemical versatility of this compound allows it to be a precursor in the synthesis of various heterocyclic compounds with significant biological activities. For instance, it is a key starting material for creating fused pyrazole (B372694) derivatives, which are known to possess a wide spectrum of medicinal applications, including antioxidant, anticancer, and enzyme inhibitory activities nih.gov. The amino group can be readily functionalized, and the nitrile group can be converted into other functional groups, providing a gateway to a vast chemical space for drug discovery.

The development of targeted therapies, which aim to interfere with specific molecules involved in the growth, progression, and spread of diseases like cancer, has greatly benefited from the use of this compound. This compound has been instrumental in the creation of potent and selective inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer kent.ac.ukpatsnap.com.

Investigation as Kinase Inhibitors

A significant area of research involving this compound derivatives is their development as kinase inhibitors. Kinases play a central role in cell signaling pathways, and their aberrant activity is a hallmark of many diseases. The pyrazine (B50134) core of this compound has been identified as an effective scaffold for designing molecules that can bind to the ATP-binding pocket of kinases, thereby inhibiting their function nih.govtandfonline.com.

One of the most promising applications of this compound derivatives is in the inhibition of Checkpoint Kinase 1 (CHK1). CHK1 is a critical protein in the DNA damage response pathway, responsible for halting the cell cycle to allow for DNA repair acs.orgnih.gov. In many cancer cells, particularly those with a defective p53 tumor suppressor, there is an increased reliance on the CHK1-mediated cell cycle checkpoint for survival, especially when challenged with DNA-damaging chemotherapy google.com. Therefore, inhibiting CHK1 can selectively sensitize cancer cells to the effects of chemotherapy.

Several potent and selective CHK1 inhibitors based on the this compound scaffold have been developed. For example, a series of 5-((4-aminopyridin-2-yl)amino)pyrazine-2-carbonitriles has been optimized to yield preclinical candidates with in vivo efficacy kent.ac.ukacs.org.

Derivatives of this compound primarily act as ATP-competitive inhibitors of CHK1 acs.orgresearchgate.net. This means they bind to the ATP-binding pocket of the CHK1 enzyme, preventing the natural substrate, ATP, from binding. This blockage of ATP binding effectively inactivates the kinase, preventing it from phosphorylating its downstream targets and thereby abrogating the cell cycle checkpoint patsnap.comgoogle.com. The aminopyrazine ring of these inhibitors typically forms key hydrogen bonds with the hinge region of the kinase, a common interaction motif for ATP-competitive inhibitors nih.gov.

The development of potent and selective CHK1 inhibitors from the this compound scaffold has been heavily guided by structure-activity relationship (SAR) studies. These studies involve systematically modifying different parts of the molecule and assessing the impact on its inhibitory activity.

For a series of 5-((4-aminopyridin-2-yl)amino)pyrazine-2-carbonitriles, several key SAR observations have been made acs.orgresearchgate.net. For instance, modifications at the 4-amino position of the pyridine (B92270) ring have been shown to significantly influence potency and selectivity. The introduction of a morpholin-2-ylmethyl group at this position led to enhanced CHK1 affinity acs.org.

The table below summarizes some of the SAR findings for a series of methyl 6-((5-cyanopyrazin-2-yl)amino)nicotinates, highlighting how different substituents on the 4-amino group of the pyridine ring affect CHK1 inhibition.

| Compound | R Group on 4-Amino Position | CHK1 IC50 (nM) |

| 5 | -(CH2)2-piperidine | < 10 |

| 6 | -(CH2)2-N-methylpiperidine | < 10 |

| 7 | -CH2-N-methylpiperidine | < 10 |

| 11 | -(rac)-piperidin-2-ylmethyl | < 10 |

| 12 | -(rac)-morpholin-2-ylmethyl | < 10 |

Data sourced from J. Med. Chem. 2016, 59, 11, 5263–5278 acs.org

Further optimization of the morpholine-containing series led to the identification of CCT245737, an orally active and selective CHK1 inhibitor. The SAR studies revealed that the (R)-enantiomer of the morpholin-2-ylmethyl group was more potent than the (S)-enantiomer. Additionally, substitution on the pyridine ring was explored, with a trifluoromethyl group at the 5-position of the pyridine ring proving beneficial for activity researchgate.net.

The following table illustrates the SAR for substitutions on the pyridine ring of 5-((4-((morpholin-2-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitriles.

| Compound | Pyridine 5-Substituent | CHK1 IC50 (nM) |

| 22 | -Ph | 1.2 |

| 23 | -Ph ((S)-enantiomer) | 4.1 |

| 25 | -3-F-Ph | 0.9 |

| 26 | -3-F-Ph ((S)-enantiomer) | 3.2 |

| 28 | -3-Cl-Ph | 0.9 |

| 29 | -3-Me-Ph | 1.2 |

Data sourced from J. Med. Chem. 2016, 59, 11, 5263–5278 kent.ac.uk

These detailed SAR studies have been instrumental in guiding the design of highly potent and selective CHK1 inhibitors based on the this compound scaffold, demonstrating the compound's immense value in modern drug discovery.

Other Kinase Inhibition (e.g., Nek2, CHK2, CDK1)

While highly selective for CHK1, aminopyrazine-based inhibitors have been studied for their activity against other kinases. CCT245737, for example, shows over 1,000-fold selectivity for CHK1 over CHK2 and CDK1. Studies on other aminopyrazine derivatives have shown good selectivity against CHK1 when compared to Nek2 and Plk1. This high degree of selectivity is crucial for minimizing off-target effects and is a key feature that makes these compounds attractive as drug candidates.

| Compound | Target Kinase | IC50 |

| CCT245737 | CHK1 | 1.4 nM |

| CCT245737 | CHK2 | >1,400 nM |

| CCT245737 | CDK1 | >1,400 nM |

Antimycobacterial Activity

In addition to their anticancer properties, derivatives of this compound have demonstrated notable antimycobacterial activity. A series of N-benzylamine substituted 5-amino-6-methyl-pyrazine-2,3-dicarbonitriles were evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis. Several of these compounds exhibited potent activity, with Minimum Inhibitory Concentrations (MIC) as low as 6.25 µg/mL. The research indicated that the lipophilicity of the compounds and the presence of halogen or trifluoromethyl groups on the benzyl (B1604629) moiety were important for their antimycobacterial efficacy.

| Compound ID | Substituent (R) | MIC (µg/mL) against M. tuberculosis H37Rv |

| 3 | 3,4-Cl | 6.25 |

| 9 | 2-Cl | 6.25 |

| 11 | 4-CF3 | 6.25 |

| 2 | 3-CF3 | 12.5 |

| 8 | 3-Cl | 12.5 |

| 10 | 2-F | 12.5 |

| 12 | 2-CF3 | 12.5 |

| 14 | 3-NO2 | 12.5 |

| 15 | 4-Cl | 12.5 |

| 4 | 4-CH3 | 25 |

| 6 | H | 25 |

| 7 | 4-NH2 | 25 |

| 13 | 2,4-OCH3 | 25 |

Efficacy Against Mycobacterium tuberculosis

While direct studies on the efficacy of this compound against Mycobacterium tuberculosis (Mtb) are not extensively documented, the pyrazine ring is a core component of Pyrazinamide (B1679903) (PZA), a first-line drug crucial for tuberculosis treatment. nih.gov PZA's effectiveness has prompted significant research into related pyrazine derivatives to identify new and more potent antitubercular agents. nih.gov

Research into N-substituted 3-aminopyrazine-2-carboxamides, which are structural isomers of derivatives of this compound, has yielded compounds with antimycobacterial activity. For instance, 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide was identified as the most active compound in its series against the H37Rv strain of M. tuberculosis, with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. nih.gov Further studies on other pyrazinamide analogues have identified compounds with significant activity, some with MIC values as low as 1.35 to 2.18 µM against the Mtb H37Ra strain. nih.govrsc.org

| Compound | Target Strain | Activity (MIC/IC50) | Reference |

|---|---|---|---|

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 12.5 µg/mL | nih.gov |

| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide (Compound 6a) | M. tuberculosis H37Ra | 1.35 µM (IC50) | nih.gov |

| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide (Compound 6e) | M. tuberculosis H37Ra | 1.63 µM (IC50) | nih.gov |

Mechanism of Action (e.g., disruption of cell wall synthesis, metabolic interference)

The mechanism of action for pyrazine-based antitubercular drugs is best understood through the study of Pyrazinamide (PZA). PZA is a prodrug that diffuses into Mycobacterium tuberculosis and is converted into its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase. nih.govambeed.com

The primary proposed mechanisms of action for POA include:

Disruption of Membrane Potential and Transport : In the acidic environment of tuberculous lesions, a portion of POA becomes protonated and diffuses back into the bacillus. Inside the neutral pH of the cytoplasm, it releases the proton, leading to a disruptive accumulation of acid. This process is believed to interfere with membrane transport and deplete cellular energy. nih.gov

Metabolic Interference : More recent findings suggest that POA targets PanD, an essential enzyme in the biosynthesis of coenzyme A, leading to targeted protein degradation and metabolic disruption. ambeed.com

While these mechanisms are specific to PZA, the development of analogues often targets similar or related pathways. The structural similarity of this compound to the pyrazinamide core suggests that its derivatives could potentially function through related metabolic interference pathways.

Antiparasitic Applications

Efficacy Against Cryptosporidium parvum

There is currently a lack of specific research data in the available scientific literature detailing the efficacy of this compound or its direct derivatives against the protozoan parasite Cryptosporidium parvum. While other nitrogen-containing heterocyclic compounds, such as 5-aminopyrazole derivatives, have been investigated for this purpose, similar studies focused on the 5-aminopyrazine scaffold are not prominently documented.

Anticancer Applications Beyond Kinase Inhibition

The this compound moiety has been identified as a critical component in the design of potent and selective inhibitors of Checkpoint Kinase 1 (CHK1), a key regulator in the DNA damage response pathway. rsc.orgacs.orgkent.ac.uk Cancer cells, particularly those with a non-functional p53 tumor suppressor, rely heavily on the CHK1-mediated cell cycle checkpoints to survive DNA damage induced by chemotherapy. rsc.org Inhibiting CHK1 abrogates these checkpoints, leading to increased cell death in response to genotoxic agents.

Inhibition of Cancer Cell Proliferation

Derivatives of this compound have been systematically optimized to function as highly selective CHK1 inhibitors, thereby preventing cancer cell proliferation. The this compound group itself is crucial as it interacts optimally with unique protein-bound water molecules within the CHK1 active site, which confers high selectivity over other kinases. acs.orgkent.ac.uk

A notable example is the clinical candidate CCT245737, which incorporates this scaffold. This compound demonstrated potent abrogation of the DNA damage-induced S/G2 checkpoint and potentiated the cytotoxicity of various chemotherapies in different cancer cell lines. rsc.orgacs.org This potentiation directly results from inhibiting the proliferative capacity of cancer cells following DNA damage.

| Compound | Assay | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|---|

| CCT245737 | CHK1 Enzyme Inhibition | N/A | 1.3 nM | acs.org |

| CCT245737 | G2/M Checkpoint Abrogation | HT29 Colon Cancer | 38 nM | acs.org |

| CCT245737 | Potentiation of Gemcitabine Cytotoxicity | SW620 Colon Cancer | 26 nM | acs.org |

Induction of Apoptosis in Cancer Cells

By inhibiting CHK1, derivatives containing the this compound scaffold can lead to the induction of apoptosis, or programmed cell death. When the DNA damage checkpoint is abrogated by a CHK1 inhibitor, cancer cells are forced to enter mitosis with damaged DNA. kent.ac.uk This catastrophic event triggers apoptotic pathways. rsc.org Studies on the CHK1 inhibitor SAR-020106, which also utilizes the 5-aminopyrazine scaffold, confirmed that its potentiation of chemotherapy in cancer cells was associated with the induction of apoptosis. rsc.org This mechanism highlights the therapeutic potential of targeting the CHK1 pathway with molecules built upon the this compound framework.

Modulation of Cellular Signaling Pathways and Gene Expression

Derivatives of the this compound core have been identified as potent modulators of critical cellular signaling pathways, primarily those involved in the DNA damage response (DDR). The DDR is a complex network that preserves genomic integrity and cell viability. A key component of this response is the serine-threonine kinase CHK1, which is activated by upstream kinases following DNA damage. Activated CHK1 phosphorylates a range of substrates, including the CDC25 family of phosphatases, which in turn regulate cell cycle progression. This action halts the cell cycle at S or G2/M checkpoints, providing time for DNA repair.

Many tumor cells lack a functional p53 protein, which compromises the G1/S checkpoint and increases their reliance on the S and G2/M checkpoints for survival after experiencing genotoxic stress from chemotherapy. Compounds based on the this compound scaffold have been developed as highly selective inhibitors of CHK1. By inhibiting CHK1, these molecules abrogate the induced cell cycle arrest, causing premature entry into mitosis with unrepaired DNA, ultimately leading to cell death. This mechanism of action allows these compounds to potentiate the cytotoxic effects of DNA-damaging chemotherapy agents in cancer cells.

Interaction with Biomolecules

The therapeutic effects of this compound derivatives are rooted in their specific interactions with target biomolecules, particularly enzymes. These interactions are characterized by a combination of enzyme inhibition and various non-covalent bonds that stabilize the compound within the active site.

Enzyme Inhibition or Activation

The primary mechanism of action for medicinally relevant this compound derivatives is enzyme inhibition. These compounds are designed as potent and selective adenosine (B11128) triphosphate (ATP) competitive inhibitors of protein kinases, most notably Checkpoint Kinase 1 (CHK1).

One prominent example, CCT245737, an orally active CHK1 inhibitor, demonstrates high potency with a half-maximal inhibitory concentration (IC50) of 1.4 nM against the CHK1 enzyme. Its selectivity is significant, showing over 1,000-fold less activity against related kinases such as CHK2 and CDK1. This selective inhibition of CHK1 is crucial for disrupting the cell cycle checkpoints in cancer cells. Similarly, other aminopyrazine compounds have been investigated as inhibitors for different kinases, such as the mitotic kinase Nek2, demonstrating the versatility of this chemical scaffold in targeting the ATP-binding pocket of various enzymes.

| Compound Class | Target Enzyme | Mechanism of Inhibition | Reported Potency (IC50) |

|---|---|---|---|

| 5-((4-((morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CCT245737) | CHK1 | ATP-Competitive | 1.4 nM |

| Aminopyrazine Derivatives | Nek2 | ATP-Competitive | Varies by derivative |

Interaction with Transition Metal Ions

Current scientific literature does not provide significant research on the direct interaction of this compound with transition metal ions or the formation of its metal complexes. While studies exist for related pyrazine compounds like pyrazine-2-carboxylic acid, which demonstrate coordination with ions such as copper (II) and cobalt (II), specific data on the coordination chemistry of this compound is not extensively documented.

Hydrogen Bonding and Non-covalent Interactions

The high affinity and selectivity of this compound-based inhibitors are achieved through a precise network of hydrogen bonds and other non-covalent interactions within the enzyme's active site.

Structural models of these inhibitors bound to their kinase targets reveal key interactions. For instance, in the ATP binding pocket of CHK1, the aminopyrazine ring is positioned to form crucial hydrogen bonds with the hinge region of the kinase, specifically with the backbone amide of Cys87 and the backbone carbonyl of Glu85. The nitrile group of the compound often forms an additional hydrogen bond with the side chain of a lysine (B10760008) residue (Lys38), further anchoring the inhibitor. In the case of Nek2 inhibitors, the aminopyrazine ring also establishes two hydrogen bonds with the kinase hinge region.

Beyond hydrogen bonding, hydrophobic interactions contribute to the binding affinity. In Nek2, a trimethoxyphenyl group on an aminopyrazine inhibitor engages in hydrophobic contacts with Ile14 and Gly92. These specific bonding patterns are fundamental to the compound's function as a targeted inhibitor.

| Target Enzyme | Interacting Moiety on Inhibitor | Enzyme Residue | Type of Interaction |

|---|---|---|---|

| CHK1 | Aminopyrazine Ring | Cys87 (Hinge Region) | Hydrogen Bond |

| CHK1 | Aminopyrazine Ring | Glu85 (Hinge Region) | Hydrogen Bond |

| CHK1 | Nitrile Group | Lys38 | Hydrogen Bond |

| Nek2 | Aminopyrazine Ring | Hinge Region | Hydrogen Bond (x2) |

| Nek2 | Trimethoxyphenyl Group | Ile14, Gly92 | Hydrophobic Contact |

Photodynamic Therapy Potential

Photodynamic therapy (PDT) is a treatment modality that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that can destroy malignant cells. The effectiveness of PDT relies on the photosensitizer's ability to absorb light and transfer that energy to molecular oxygen. There is currently no scientific evidence in the available literature to suggest that this compound has been investigated for or possesses properties suitable for use as a photosensitizer in photodynamic therapy.

Generation of Reactive Oxygen Species (e.g., singlet oxygen, superoxide (B77818) anions)

The generation of reactive oxygen species, such as singlet oxygen or superoxide anions, upon light activation is a key characteristic of photosensitizers used in PDT. Extensive searches of scientific databases and chemical literature yield no studies indicating that this compound can generate ROS under photolytic conditions. Its known mechanism of action in a biological context is through enzyme inhibition rather than photo-induced cytotoxicity.

Advanced Spectroscopic Analysis of this compound

The structural integrity and electronic properties of this compound are elucidated through a variety of advanced spectroscopic techniques. These methods provide a detailed fingerprint of the molecule, confirming its atomic connectivity, functional groups, and electronic behavior.

Material Science Applications

Development of Functional Materials

The term "functional materials" encompasses a broad range of materials designed to exhibit specific, often stimuli-responsive, properties. 5-Aminopyrazine-2-carbonitrile, with its reactive amino and cyano groups, serves as a versatile starting point for the synthesis of more complex functional molecules. For instance, the amino group can be readily diazotized and converted into a variety of other functional groups, or it can participate in condensation reactions to form larger polymeric structures. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be used in cycloaddition reactions to create new heterocyclic systems.

These potential transformations could lead to the development of:

Chemosensors: By attaching specific receptor units to the pyrazine (B50134) core, materials that change their optical or electronic properties in the presence of certain analytes could be designed. The inherent fluorescence of some pyrazine derivatives could be modulated upon binding to target ions or molecules.

Functional Dyes and Pigments: The chromophoric nature of the pyrazine ring can be extended through chemical modification to create novel colorants with high thermal and chemical stability.

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrazine ring and the cyano group can act as coordination sites for metal ions, making this compound a potential organic linker for the construction of porous MOFs. These materials have applications in gas storage, separation, and catalysis.

Organic Electronic Materials

The field of organic electronics leverages the tunable electronic properties of carbon-based molecules and polymers. Pyrazine-containing compounds have been investigated for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The electron-deficient pyrazine ring can act as an electron-accepting unit, which is a crucial component in many organic electronic materials.

While specific research on this compound in this area is not prominent, its structure suggests it could be a valuable precursor for:

Electron-Transport Materials: The electron-withdrawing nature of the pyrazine and cyano groups could facilitate the transport of electrons, a necessary function in OLEDs and OPVs.

Luminescent Materials: Pyrazine derivatives are known to exhibit fluorescence. core.ac.uk By chemically modifying this compound to extend its π-conjugated system, it may be possible to develop new emissive materials for OLED applications.

Conductive Polymers: The amino group on this compound could be used as a site for polymerization, potentially leading to the formation of conductive polymers. The electronic properties of such polymers would be influenced by the pyrazine core.

Targeted Delivery Systems

In the realm of biomedical materials, there is a continuous search for new molecules that can be used to create systems for the targeted delivery of therapeutic agents. The development of such systems often relies on the ability to functionalize a core molecule with targeting ligands, solubilizing groups, and the drug payload.

The reactive handles on this compound could theoretically be utilized for the construction of drug delivery vehicles. For example:

The amino group could be used to attach polyethylene (B3416737) glycol (PEG) chains to improve biocompatibility and circulation time.

The cyano group could be converted to a carboxylic acid, which could then be used to link to drug molecules or targeting moieties.

The pyrazine ring itself, with its hydrogen bonding capabilities, could participate in supramolecular assemblies designed to encapsulate and release drugs in a controlled manner.

It is important to note that while these possibilities exist from a chemical standpoint, there is no significant body of research that has specifically explored this compound for this purpose.

Specialty Chemical Formulations

Specialty chemicals are formulated to impart specific functionalities to a wide range of products, from coatings and adhesives to agrochemicals and personal care products. The unique combination of functional groups in this compound makes it an interesting candidate as an additive or intermediate in such formulations.

Potential, though not yet demonstrated, roles in specialty chemicals could include:

Curing Agents: The amino group could act as a curing agent for epoxy resins.

Corrosion Inhibitors: The nitrogen-containing heterocyclic structure might allow it to adsorb onto metal surfaces and inhibit corrosion.

UV Stabilizers: The aromatic nature of the pyrazine ring could provide some level of UV absorption, suggesting a potential role in protecting materials from photodegradation.

Compound Properties

| Property | Value |

| CAS Number | 113305-94-5 |

| Molecular Formula | C5H4N4 |

| Molecular Weight | 120.11 g/mol |

| Appearance | Light yellow to yellow powder |

| Purity | Typically ≥98% |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-Aminopyrazine-2-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including catalytic hydrogenation and nucleophilic substitution. For example, intermediate compounds like (R)-4-amino-6-(5-amino-2-fluorophenyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carbonitrile are synthesized via hydrogenation using Pt/C under H₂ at 50°C . Optimization parameters include temperature control (50–100°C), solvent selection (e.g., MeOH or acetonitrile), and catalyst loading (5–10 mol%). Purification often involves recrystallization from ethanol or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer : Use ¹H/¹³C NMR to identify aromatic protons (δ 7.5–8.5 ppm) and nitrile carbon signals (δ 115–120 ppm). IR spectroscopy confirms the nitrile group (C≡N stretch at ~2200 cm⁻¹) and amino group (N–H stretches at ~3300–3500 cm⁻¹). Mass spectrometry (MS) should target the molecular ion peak (m/z ~134 for C₅H₄N₄) and fragmentation patterns to validate the structure .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/contact. Store in a dry, ventilated area at 0–6°C in airtight containers. For spills, neutralize with inert absorbents (e.g., sand) and dispose of via hazardous waste channels. Consult safety data sheets for compound-specific hazards (e.g., toxicity codes: H301, H315) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Conduct comparative bioassays under standardized conditions (e.g., fixed concentrations, cell lines). Analyze structural analogs (e.g., 3-Amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile) to identify substituent effects on activity . Use computational modeling (e.g., molecular docking) to predict binding affinities to targets like kinases or receptors. Cross-validate results with orthogonal assays (e.g., SPR for binding kinetics) .

Q. What strategies are effective for troubleshooting low yields in the synthesis of this compound derivatives?

- Methodological Answer :

- Side Reactions : Monitor intermediates via TLC or HPLC. For example, imine formation during hydrazine reactions can be suppressed by using anhydrous solvents .

- Catalyst Deactivation : Replace Pt/C with Pd/C if hydrogenation stalls; pre-treat catalysts to remove inhibitors .

- Purification Challenges : Employ gradient column chromatography (e.g., PE/EA ratios) or fractional recrystallization to separate isomers .

Q. How can mechanistic insights into the reactivity of this compound be gained, particularly in cyclization reactions?

- Methodological Answer : Perform kinetic studies (e.g., variable-temperature NMR) to track reaction progress. Isotopic labeling (e.g., ¹⁵N in the amino group) can elucidate nucleophilic attack pathways. Computational methods (DFT) model transition states and activation energies for steps like nitrile hydrolysis or ring closure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。